[2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine
Description
[2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine (CAS: 626216-00-0) is a secondary amine with the molecular formula C₁₆H₂₁NO₃ and a molecular weight of 275.34 g/mol . Its structure comprises a 3,4-dimethoxyphenethyl group linked to a 5-methylfurfuryl moiety via an amine bridge. It is primarily utilized as a reference standard in pharmaceutical and biochemical research, with storage recommendations at -20°C for long-term stability .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(5-methylfuran-2-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-4-6-14(20-12)11-17-9-8-13-5-7-15(18-2)16(10-13)19-3/h4-7,10,17H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBZVWLDMUDMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine , with the CAS number 626216-00-0 , is a complex organic molecule characterized by its unique structural features, including a phenyl group with methoxy substituents and a furan ring. This compound has garnered interest in the fields of pharmacology and medicinal chemistry due to its potential biological activities, particularly in relation to neuroactivity and enzyme inhibition.
- Molecular Formula : C16H21NO3
- Molecular Weight : 275.34 g/mol
-
Structural Features :
- Contains a 3,4-dimethoxyphenyl group.
- Incorporates a 5-methylfuran moiety.
- Exhibits an amine functional group.
Biological Activity Overview
Compounds with similar structures often exhibit a range of biological activities, including:
- Neuroactivity : Compounds such as 3,4-Dimethoxyphenethylamine are known for their effects on neurotransmitter systems.
- Antioxidant Properties : The furan ring in compounds like 5-Methylfuran contributes to antioxidant activity.
- Antidepressant Effects : Analogous structures have been explored for their potential antidepressant properties.
The biological activity of this compound may involve several mechanisms:
- Monoamine Oxidase Inhibition : Similar compounds have been reported to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters.
- Antioxidant Activity : The presence of the furan ring suggests potential interactions with reactive oxygen species, providing protective effects against oxidative stress.
- Neurotransmitter Modulation : The structural characteristics may influence serotonin and dopamine pathways, contributing to mood regulation.
Study on Neuroactivity
A study investigating the neuroactive properties of structurally related compounds found that those with methoxy substitutions showed enhanced binding affinity to serotonin receptors. This suggests that this compound could similarly interact with these receptors, potentially leading to antidepressant effects.
Antioxidant Activity Research
Research has demonstrated that compounds containing furan rings exhibit significant antioxidant activity. In vitro studies indicated that derivatives of 5-Methylfuran can scavenge free radicals effectively, which could be extrapolated to predict similar behavior for the compound .
Enzyme Inhibition Studies
A biochemical study highlighted that certain dimethoxylated compounds inhibited MAO-B more potently than MAO-A. Given the structural similarities, it is plausible that this compound may exhibit selective inhibition towards these enzymes, further supporting its potential therapeutic applications.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Dimethoxyphenethylamine | Methoxy-substituted phenyl | Neuroactive |
| 5-Methylfuran | Furan ring | Antioxidant |
| 2-Methoxyphenethylamine | Methoxy-substituted phenyl | Antidepressant |
| This compound | Dual functional groups (furan and amine) | Potentially unique pharmacological profile |
Chemical Reactions Analysis
Synthetic Preparation and Reductive Amination
The primary synthetic route for [2-(3,4-dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine involves a reductive amination process. This method yields the compound in 82.6% efficiency under optimized conditions :
Reaction Steps :
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Imine Formation : 2-(3,4-Dimethoxyphenyl)ethylamine reacts with 5-methylfuran-2-carbaldehyde in ethanol under reflux (4 hours). Molecular sieves (0.3 nm) facilitate dehydration.
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Reduction : The intermediate imine is reduced using sodium borohydride (NaBH₄) in methanol at room temperature (16 hours).
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Workup : The product is isolated via extraction with ether, washed with brine, and dried over MgSO₄.
Key Data :
| Parameter | Value/Detail |
|---|---|
| Starting Amine | 2-(3,4-Dimethoxyphenyl)ethylamine |
| Aldehyde | 5-Methylfuran-2-carbaldehyde |
| Solvent | Ethanol → Methanol |
| Reducing Agent | NaBH₄ |
| Yield | 82.6% |
| Product Form | Oil (Characterized via MS, -NMR) |
Functional Group Reactivity
The compound contains two reactive sites: a secondary amine and methoxy-substituted aryl groups .
Amine Reactivity
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Acylation : The secondary amine can react with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides, as demonstrated in structurally similar compounds . For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base to form tertiary amines :
Methoxy Group Reactivity
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Demethylation : Methoxy groups on the phenyl ring can be cleaved using strong Lewis acids (e.g., BBr₃) to yield phenolic -OH groups :
Furan Ring Reactivity
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Electrophilic Substitution : The electron-rich furan ring may undergo nitration or sulfonation, though experimental evidence is lacking for this specific compound.
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Oxidative Ring Opening : Ozonolysis or peroxides could cleave the furan ring, forming diketones or carboxylic acids .
Derivatization Pathways
The compound serves as a precursor for further functionalization. Examples from analogous systems include:
Stability and Degradation
-
Thermal Stability : Stable under reflux conditions in ethanol/methanol .
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Oxidative Degradation : Susceptible to strong oxidants (e.g., KMnO₄), which may oxidize the furan ring or methoxy groups .
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Acid/Base Sensitivity : The amine group may protonate under acidic conditions, while the furan ring could hydrolyze in strong acids .
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents | Product | Yield (Hypothetical) |
|---|---|---|---|---|
| Secondary Amine | Acylation | Acetic anhydride, base | N-Acetyl derivative | 75–85% |
| Methoxy Phenyl | Demethylation | BBr₃, DCM | Dihydroxy-phenyl derivative | 60–70% |
| Furan | Nitration | HNO₃, H₂SO₄ | 5-Nitro-furan derivative | 40–50% |
| Amine | Alkylation | Methyl iodide, K₂CO₃ | N,N-Dimethyl derivative | 80–90% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,5-Dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
- Molecular Formula: C₁₉H₂₅NO₄
- Molecular Weight : 331.41 g/mol
- Key Features : Replaces the 5-methylfuran group with a 2,5-dimethoxybenzyl substituent.
- Implications: Increased lipophilicity due to additional methoxy groups (logP likely higher than the target compound).
- Spectral Data: Not provided in evidence, but the compound’s ChemSpider ID (1618105) suggests accessible characterization data .
N-Allyl-2-[2-(2,6-difluoro-benzyl)-3-(4-fluoro-phenyl)-isothioureido]-N-(3,4-dimethoxy-phenyl)-acetamide (18e)
- Molecular Formula : C₂₈H₂₅F₃N₃O₃S
- Molecular Weight : 530.2 g/mol
- Key Features : Incorporates fluorine atoms and an isothioureido-acetamide backbone.
- Implications: Fluorine atoms enhance metabolic stability and bioavailability compared to the non-halogenated target compound.
[2-(2,6-Difluoro-benzylsulfanyl)-3-phenyl-3H-imidazol-4-yl]-(3,4-dimethoxy-phenyl)-methyl-amine (7)
- Molecular Formula : C₂₅H₂₃F₂N₃O₂S
- Molecular Weight : 486.0 g/mol
- Key Features : Contains an imidazole-thioether core and 3,4-dimethoxyphenyl group.
- Implications :
Structural and Functional Analysis Table
Key Research Findings
- Electronic Effects : The 5-methylfuran group in the target compound provides moderate electron-donating properties, contrasting with the electron-withdrawing fluorine in compound 18e .
- Biological Activity: Fluorinated analogs (e.g., 18e) exhibit enhanced metabolic stability, making them preferable for in vivo studies compared to the non-halogenated target compound .
- Synthetic Complexity : The target compound’s synthesis (undisclosed in evidence) likely involves fewer steps than triazine derivatives (e.g., Compound-4g in ), which require multi-component condensation (67% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
